2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine
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Overview
Description
2-(Naphthalen-2-ylthio)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a naphthylthio group at the 2-position and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-ylthio)pyrimidin-4-amine typically involves the nucleophilic substitution of a halogenated pyrimidine with a naphthylthiol. One common method includes the reaction of 2-chloropyrimidine with naphthalene-2-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-ylthio)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-ylthio)pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to the modulation of various cellular pathways, which may explain its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Naphthalen-2-yl)pyrimidin-2-amine
- 1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines
Uniqueness
2-(Naphthalen-2-ylthio)pyrimidin-4-amine is unique due to the presence of both a naphthylthio group and an amino group on the pyrimidine ringIts structure provides a balance between hydrophobic and hydrophilic properties, making it a versatile compound for various scientific research applications .
Properties
CAS No. |
60722-74-9 |
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Molecular Formula |
C14H11N3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C14H11N3S/c15-13-7-8-16-14(17-13)18-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,15,16,17) |
InChI Key |
LHVKJZQPAKXKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=NC=CC(=N3)N |
Origin of Product |
United States |
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